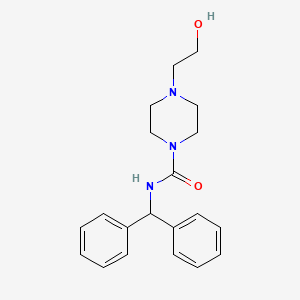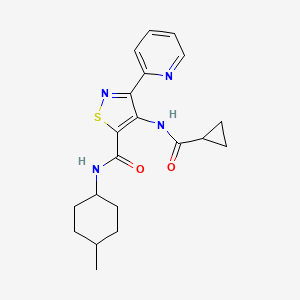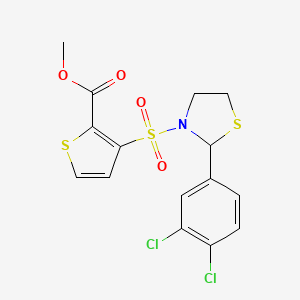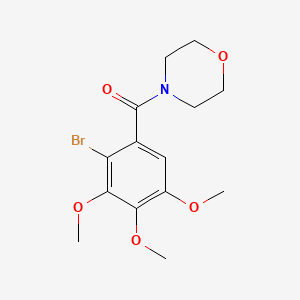![molecular formula C21H23N3O3S B2449640 N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide CAS No. 1219913-48-0](/img/structure/B2449640.png)
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,3-benzothiazole-2-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been found to inhibit cyclooxygenase (cox) enzymes , which play a crucial role in the inflammatory response. The inhibition of COX enzymes can lead to reduced production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways. For instance, its potential COX inhibitory activity suggests that it may affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . The compound’s solubility in water, alcohol, and ether suggests that it may be well-absorbed in the body.
Result of Action
Given its potential cox inhibitory activity , it may lead to reduced inflammation and pain. Additionally, its potential antimicrobial, antifungal, antiviral, and antitumor activities suggest that it may have a broad range of effects at the cellular level.
Preparation Methods
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide typically involves the coupling of substituted 2-aminobenzothiazoles with N-phenylanthranilic acid. The reaction is carried out in the presence of coupling agents such as N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and bases like N-Methylmorpholine (NMM) in a suitable solvent like DMF . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the benzothiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide can be compared with other benzothiazole derivatives such as:
2-methylbenzothiazole: Known for its inhibitory activity against monoamine oxidase B (MAO-B).
Benzo[d]thiazole-2-thiol: Studied for its antimicrobial and anticancer properties.
4-nitrobenzothiazole: Investigated for its potential as an anti-inflammatory agent.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-26-16-6-4-5-15(13-16)18(24-9-11-27-12-10-24)14-22-20(25)21-23-17-7-2-3-8-19(17)28-21/h2-8,13,18H,9-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSQABGEVKINFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2449557.png)
![N1,N4-Bis[1-(1H-1,2,3-benzotriazol-1-yl)octyl]benzene-1,4-diamine](/img/structure/B2449558.png)
![N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2449560.png)
![3-allyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449562.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2449563.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)


![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)

![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)



